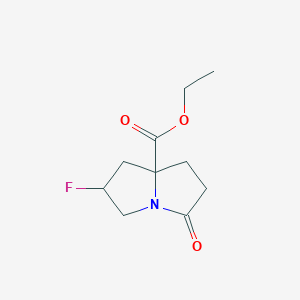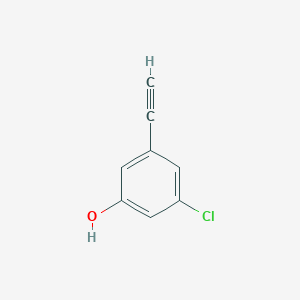
4-Bromo-2-isothiocyanatopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-isothiocyanatopyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 4-position and an isothiocyanate group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isothiocyanatopyridine typically involves the reaction of 4-bromo-2-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method is the one-pot preparation, which involves the treatment of 4-bromo-2-aminopyridine with carbon disulfide in the presence of a base such as DABCO or sodium hydride, followed by desulfurization with aqueous iron (III) chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures for handling reactive intermediates like thiophosgene.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds and nucleophiles such as amines and thiols. Conditions often involve the use of palladium catalysts and bases.
Addition Reactions: Reagents such as amines and alcohols are used under mild conditions to form thiourea and thiocarbamate derivatives.
Major Products:
Substitution Reactions: Products include various substituted pyridine derivatives.
Addition Reactions: Products include thiourea and thiocarbamate derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4-Bromo-2-isothiocyanatopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-isothiocyanatopyridine involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isothiocyanate group is particularly reactive, allowing the compound to modify proteins and other biomolecules by forming thiourea linkages. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
4-Bromo-2-aminopyridine: A precursor in the synthesis of 4-Bromo-2-isothiocyanatopyridine.
2-Isothiocyanatopyridine: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2-chloropyridine: Contains a chlorine atom instead of an isothiocyanate group, leading to different chemical properties and uses.
Uniqueness: this compound is unique due to the presence of both a bromine atom and an isothiocyanate group on the pyridine ring. This combination of functional groups imparts distinct reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Properties
Molecular Formula |
C6H3BrN2S |
|---|---|
Molecular Weight |
215.07 g/mol |
IUPAC Name |
4-bromo-2-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3BrN2S/c7-5-1-2-8-6(3-5)9-4-10/h1-3H |
InChI Key |
IROXODVOYYTATP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



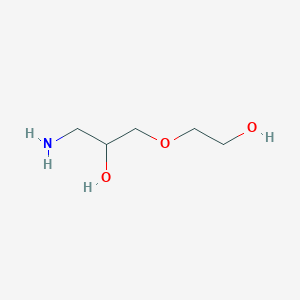
![3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13678619.png)
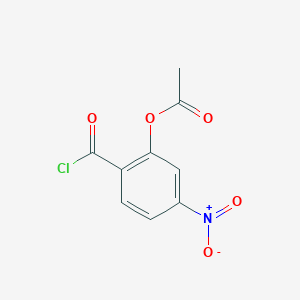


![2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678651.png)
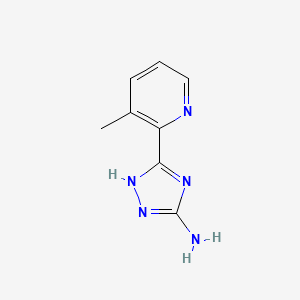
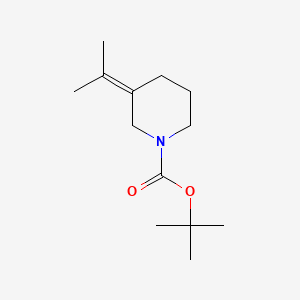

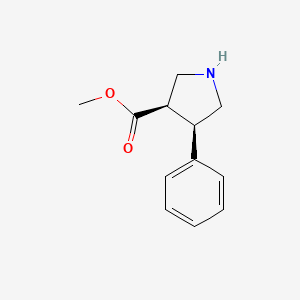
![1-[3-(tert-Butyl)phenyl]guanidine](/img/structure/B13678697.png)
